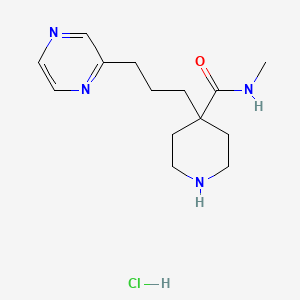

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

Overview

Description

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazine moiety, and a carboxamide group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid as the starting material.

Step 1 Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

Step 2 N-Methylation: The activated acid chloride is then treated with methylamine to introduce the N-methyl group, resulting in N-methylpiperidine-4-carboxylic acid chloride.

Step 3 Alkylation: The N-methylpiperidine-4-carboxylic acid chloride is subjected to alkylation with 3-(pyrazin-2-yl)propylamine to form the desired product.

Step 4 Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the piperidine ring, often involving the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: Substituted derivatives with different functional groups attached to the piperidine ring.

Mechanism of Action

Target of Action

The primary targets of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been studied for their anti-angiogenic properties and their ability to interact with dna .

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds may exert their effects by inhibiting angiogenesis and interacting with dna .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been shown to interfere with the formation of blood vessels (angiogenesis) and alter dna replication .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to block the formation of blood vessels and exhibit differential migration and band intensities in dna binding/cleavage assays .

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. This inhibition can have various physiological effects, including modulation of neurotransmission and potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by altering the levels of neurotransmitters such as acetylcholine. This alteration can impact gene expression and cellular metabolism, potentially leading to changes in cell function and behavior. Additionally, studies have shown that this compound can affect the proliferation and differentiation of certain cell types, making it a valuable tool for research in cellular biology and pharmacology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. The inhibition occurs through competitive binding, where this compound competes with acetylcholine for the active site. This binding prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels in the brain. At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its adverse effects. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Piperidine derivatives

Pyrazine derivatives

Carboxamide derivatives

Uniqueness: N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring, a pyrazine moiety, and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Biological Activity

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₃ClN₄O

- Molecular Weight : 298.81 g/mol

- CAS Number : 1361115-40-3

- Structural Representation :

This compound functions primarily through its interaction with various neurotransmitter receptors and enzymes. It has been identified as a modulator of the muscarinic acetylcholine receptors (mAChRs), particularly M3 and M4 subtypes, which are implicated in neurological functions and disorders.

Key Mechanisms:

- Muscarinic Receptor Modulation : This compound acts as an antagonist at mAChRs, influencing cholinergic signaling pathways crucial for cognitive functions and memory.

- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against specific Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Recent studies have shown that N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine derivatives possess significant antibacterial activity. The compound demonstrated effectiveness against drug-resistant strains at low concentrations, comparable to existing antibiotics like vancomycin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

Neurological Applications

The modulation of mAChRs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to influence cholinergic transmission may provide therapeutic benefits by enhancing cognitive function and reducing symptoms associated with these conditions.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated potent activity against MRSA and other resistant strains, highlighting its potential as a new antibiotic agent .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of piperidine derivatives revealed their ability to modulate cholinergic systems effectively. This activity is particularly relevant in the context of cognitive decline associated with aging and neurodegenerative diseases .

Properties

IUPAC Name |

N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZIVPJQIHSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.